molecular formula C14H13IN2O2 B3049284 tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate CAS No. 2007920-44-5

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate

Cat. No.: B3049284
CAS No.: 2007920-44-5
M. Wt: 368.17
InChI Key: QWKKBCZEHPMXIN-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate (CAS 2007920-44-5) is a high-purity, versatile indole-based building block specifically designed for professional research and development, particularly in medicinal chemistry and drug discovery. This compound, with a molecular formula of C14H13IN2O2 and a molecular weight of 368.17 g/mol, is a protected and functionalized indole derivative . The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the indole nitrogen, enhancing the compound's stability and handling properties during synthetic sequences. The presence of both a cyano electron-withdrawing group and a reactive iodo substituent on the indole ring system makes this molecule a valuable scaffold for constructing more complex structures via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Negishi couplings. Its primary research value lies in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. Indole derivatives are of profound significance in medicinal chemistry, forming the core structure of numerous therapeutic agents with anti-inflammatory, anticancer, antimicrobial, and other diverse biological activities . The specific substitution pattern on this indole core makes it a critical precursor for research focused on developing new therapeutic compounds, including anaplastic lymphoma kinase (ALK) inhibitors like Alectinib, where similar advanced indole intermediates are employed in innovative synthetic routes . This product is strictly labeled For Research Use Only (RUO) and is intended solely for laboratory research applications by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 6-cyano-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKKBCZEHPMXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155800
Record name 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-44-5
Record name 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007920-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 6-cyano-3-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivativesThe tert-butyl ester group is usually introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antiviral, anticancer, and antimicrobial activities .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Indole derivatives have been shown to interact with various biological targets, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The cyano group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Functional Groups: The iodine in the target compound offers distinct reactivity compared to fluorine () or non-halogenated analogs. Iodine’s larger atomic radius facilitates nucleophilic substitution or metal-catalyzed couplings, whereas fluorine’s electronegativity enhances metabolic stability in drug candidates .
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at position 6 (target) increases electrophilicity, contrasting with electron-donating groups like -NH₂ (CAS 219508-62-0) or -OH (CAS 957204-30-7). This affects solubility and reactivity in nucleophilic aromatic substitution .
  • Core Structure : Indoline derivatives (e.g., CAS 957204-30-7) exhibit reduced aromaticity compared to indole, altering π-stacking interactions in biological targets .

Physicochemical Properties

Property Target Compound tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate tert-Butyl 6-amino-1H-indole-1-carboxylate
Molecular Weight 368.17 343.14 244.28
LogP (Predicted) ~3.5 (highly lipophilic) ~3.1 ~1.8 (more hydrophilic)
Hydrogen Bond Acceptors 4 3 4

Notes:

  • The target’s higher molecular weight and lipophilicity (LogP ~3.5) suggest superior membrane permeability compared to amino-substituted analogs, aligning with its use in protein degradation (e.g., PROTACs) .

Biological Activity

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a tert-butyl ester group, a cyano group, and an iodine atom attached to the indole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Chemical Formula : C14H13IN2O2
  • Molecular Weight : 368.18 g/mol
  • CAS Number : 2007920-44-5
  • Structure : The compound's structure enhances its solubility and stability, making it suitable for various biological assays.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A comparative analysis of related compounds shows that:

Compound NameIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Variolin B0.5P388 murine leukemia
Meridianin E0.2HT29 colon carcinoma

The specific IC50 values for this compound are still under investigation, but preliminary studies suggest it could be comparable to other potent indole derivatives .

Antiviral Activity

Indole derivatives are also known for their antiviral properties. Studies have shown that compounds similar to this compound can inhibit viral replication in vitro. For instance:

Compound NameVirus TypeActivity
This compoundHerpes Simplex Virus Type ITBD
Variolin BPolio Type ISignificant inhibition

These findings suggest that this compound may possess antiviral properties worth exploring further .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including:

  • Kinases : Inhibition of cyclin-dependent kinases (CDKs) may lead to cell cycle arrest and apoptosis in cancer cells.
  • Receptors : Potential interaction with viral receptors could impede viral entry into host cells.

Case Studies

A recent study investigated the effects of indole derivatives on cancer cell lines, highlighting the promising activity of compounds like this compound:

"The compound demonstrated moderate cytotoxicity against several cancer cell lines, suggesting potential as a lead compound for further development" .

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for drug development, particularly in oncology and virology. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how the compound interacts with specific targets.
  • In Vivo Testing : Evaluating efficacy and safety in animal models.
  • Structure–Activity Relationship (SAR) Analysis : Optimizing the chemical structure for enhanced potency and selectivity.

Q & A

Basic: What spectroscopic techniques are essential for characterizing tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate, and how are key functional groups identified?

Answer: Key techniques include 1H/13C NMR , IR spectroscopy , and HRMS . The tert-butyl group exhibits a singlet at ~1.3 ppm (1H NMR) and a carbonyl signal at ~150–155 ppm (13C NMR). The cyano group is identified via IR (sharp ~2200 cm⁻¹ stretch) and 13C NMR (~115–120 ppm). Iodine’s presence is confirmed by X-ray crystallography (C–I bond length ~2.09 Å) or coupling in cross-coupling reactions. For crystallographic validation, refine data using SHELXL and visualize with ORTEP-3 .

Basic: What synthetic routes are reported for this compound, and what conditions optimize yield?

Answer: Sequential functionalization of the indole core is common. A typical route involves:

Cyano introduction : Ullmann-type coupling with CuCN under anhydrous DMF at 120°C for 12–24 hours.

Iodination : N-iodosuccinimide (NIS) in DCM/AcOH (1:1) at 0–25°C.
Key optimizations:

  • Maintain anhydrous conditions for cyano substitution.
  • Use 1.2–1.5 equivalents of NIS to avoid over-iodination.
  • Purify via silica chromatography (hexane/EtOAc) to preserve the Boc group .

Advanced: How does crystallographic data resolve structural ambiguities in this compound?

Answer: X-ray diffraction confirms regiochemistry and steric effects. SHELXL refines high electron density around iodine, applying anisotropic displacement parameters. ORTEP-3 visualizes tert-butyl group disorder. Discrepancies in bond lengths (e.g., C–I deviations >0.05 Å) may indicate lattice strain, requiring iterative refinement .

Advanced: How to address contradictions in NMR data for iodinated indole derivatives?

Answer: Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For 13C assignments, DEPT-135 distinguishes CH2/CH3 groups. Broadening from iodine’s quadrupolar relaxation is mitigated by higher field instruments (≥500 MHz) or longer acquisition times. Cross-validate with DFT-based chemical shift predictions .

Advanced: What strategies prevent Boc group cleavage during functionalization?

Answer: Avoid strong acids (e.g., TFA) and high temperatures (>80°C). Use mild acids (AcOH) for iodination and neutralize post-reaction with NaHCO3. In Pd-catalyzed couplings, employ ligands (XPhos) that reduce reaction temperatures. Purify with neutral solvents (hexane/EtOAc) .

Methodological: How to optimize cyano and iodo introduction on the indole ring?

Answer: Enhance SNAr reactivity by pre-functionalizing the indole with electron-withdrawing groups (e.g., nitro). For iodination, monitor by TLC (hexane:EtOAc 4:1) and quench with ice water to precipitate the product. Recrystallize from ethanol/water for purity .

Basic: What is the compound’s role in medicinal chemistry?

Answer: It is a key intermediate for kinase inhibitors and apoptosis inducers. The iodine enables cross-coupling (e.g., Sonogashira), while the cyano group can be reduced to amines for hydrogen bonding. Recent studies highlight its use in selective PI3Kδ inhibitors .

Advanced: What computational methods predict reactivity in Pd-catalyzed couplings?

Answer: DFT calculates activation energies for oxidative addition (Pd(0) → Pd(II)). COSMO-RS models solvent effects (DMF vs. THF), guiding ligand selection (XPhos for bulky substrates) .

Methodological: How to troubleshoot low yields in cross-coupling reactions?

Answer: Use fresh Pd(OAc)₂ (5 mol%) with ligands (SPhos) to prevent catalyst deactivation. Add TBAB to improve solubility and degas solvents to avoid homocoupling. Analyze intermediates via LC-MS .

Advanced: What purification techniques isolate the compound from complex mixtures?

Answer: Employ reverse-phase HPLC (C18 column, MeCN/H₂O gradient) for polar byproducts. Recrystallize from toluene/hexane (1:5). Use scavenger resins (trisamine) to remove Pd residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate
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tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate

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